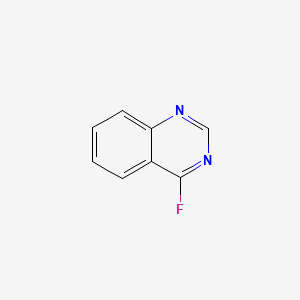

4-Fluoroquinazoline

Description

Properties

IUPAC Name |

4-fluoroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2/c9-8-6-3-1-2-4-7(6)10-5-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDTKVHIQJVALDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00205154 | |

| Record name | Quinazoline, 4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56595-09-6 | |

| Record name | Quinazoline, 4-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056595096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinazoline, 4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Fluoroquinazoline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties of 4-fluoroquinazoline, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. This document details its synthesis, reactivity, spectral characteristics, and known biological activities, presenting quantitative data in structured tables and outlining detailed experimental protocols.

Core Chemical Properties

This compound (CAS No. 341-86-6) is a fluorinated derivative of quinazoline. The introduction of the fluorine atom at the 4-position significantly influences the compound's reactivity, making it a versatile intermediate for the synthesis of a wide range of substituted quinazolines.

| Property | Value | Source |

| Molecular Formula | C₈H₅FN₂ | N/A |

| Molecular Weight | 148.14 g/mol | N/A |

| pKa | ~3.31-3.51 (for unsubstituted quinazoline) | [1] |

| Melting Point | Data not available for this compound. For the related compound 2-methyl-4(3H)-quinazolinone, the melting point is 231-233 °C. | N/A |

| Boiling Point | Data not available. | N/A |

| Solubility | Data not available for this compound. Generally, haloquinazolines are expected to be soluble in organic solvents. | [2] |

Synthesis and Reactivity

Synthesis:

This compound is typically synthesized from its chloro-analogue, 4-chloroquinazoline, via a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the 4-position is a good leaving group, allowing for its displacement by a fluoride ion.

Experimental Protocol: Synthesis of this compound from 4-Chloroquinazoline

Materials:

-

4-Chloroquinazoline

-

Potassium fluoride (KF) or another suitable fluoride source

-

Aprotic polar solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

-

Phase-transfer catalyst (e.g., 18-crown-6) (optional, but can enhance reactivity)

Procedure:

-

In a round-bottom flask, dissolve 4-chloroquinazoline in the chosen aprotic polar solvent.

-

Add an excess of potassium fluoride to the solution.

-

If using, add a catalytic amount of the phase-transfer catalyst.

-

Heat the reaction mixture with stirring. The reaction temperature and time will depend on the specific solvent and catalyst used, but a typical starting point is 80-120 °C for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Reactivity:

The fluorine atom at the 4-position of the quinazoline ring is a good leaving group, making this compound a key intermediate for the synthesis of various 4-substituted quinazolines via nucleophilic aromatic substitution.[3][4][5] The electron-withdrawing nature of the pyrimidine ring activates the C4 position towards nucleophilic attack. Common nucleophiles include amines, alcohols, and thiols.

Spectral Data

The following tables summarize the expected spectral data for this compound based on the analysis of related quinazoline derivatives.

NMR Spectroscopy

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H NMR | 9.4-8.5 | s | H2 | |

| 8.1-7.5 | m | Aromatic protons (H5, H6, H7, H8) | ||

| ¹³C NMR | ~160 | d | Large ¹JCF | C4 |

| ~160 | s | C2 | ||

| 150-120 | m | Aromatic carbons | ||

| ¹⁹F NMR | -60 to -80 | m | C4-F |

Mass Spectrometry

| m/z | Interpretation |

| 148 | [M]⁺ (Molecular Ion) |

| 121 | [M - HCN]⁺ |

| 94 | [C₆H₄N]⁺ |

Infrared Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H stretch |

| 1620-1580 | C=N and C=C stretching vibrations of the quinazoline ring |

| 1250-1000 | C-F stretch |

| 800-700 | Aromatic C-H out-of-plane bend |

Biological Activity and Mechanism of Action

Quinazoline derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer and antimicrobial effects.[6][7][8][9][10] Many of these activities are attributed to their ability to inhibit key signaling pathways involved in cell proliferation and survival.

Anticancer Activity:

Quinazoline-based compounds have been successfully developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways, both of which are frequently dysregulated in cancer.[11][12][13][14][15][16]

-

EGFR Inhibition: 4-Anilinoquinazoline derivatives, which can be synthesized from this compound, are known to bind to the ATP-binding site of the EGFR tyrosine kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades like the RAS/MAPK pathway. This leads to the inhibition of cell proliferation and induction of apoptosis.[11][12][15]

-

PI3K/Akt Inhibition: Certain quinazoline derivatives have also been shown to inhibit the PI3K/Akt pathway, another critical signaling cascade for cell survival and proliferation.[1][13][14][16][17] By inhibiting PI3K, these compounds prevent the phosphorylation and activation of Akt, leading to the downregulation of downstream effectors and ultimately promoting apoptosis.

Conclusion

This compound is a valuable building block in medicinal chemistry due to the reactivity of its 4-fluoro substituent. Its synthesis from readily available precursors and its susceptibility to nucleophilic substitution allow for the creation of diverse libraries of quinazoline derivatives. The established role of the quinazoline scaffold as an inhibitor of key oncogenic signaling pathways, such as EGFR and PI3K/Akt, underscores the potential of this compound as a starting point for the development of novel therapeutic agents. Further research into the specific properties and biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Effect of four fluoroquinolones on the viability of bladder cancer cells in 2D and 3D cultures [frontiersin.org]

- 8. benchchem.com [benchchem.com]

- 9. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 12. Frontiers | Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations [frontiersin.org]

- 13. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. japsonline.com [japsonline.com]

- 16. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

4-Fluoroquinazoline spectroscopic data (NMR, IR, mass spectrometry)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 4-fluoroquinazoline. Due to a scarcity of directly published experimental data for this compound, this document leverages data from closely related quinazoline and fluoroquinolone derivatives to project its spectroscopic profile. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, analytical chemistry, and drug development by providing anticipated data and general experimental methodologies.

Introduction

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of numerous biologically active molecules. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability and binding affinity. This compound, as a member of this family, is of considerable interest. This guide summarizes the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, based on the analysis of analogous structures.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These values are extrapolated from published data for structurally similar compounds and should be considered as estimations.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts for this compound are presented below.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.5 - 8.8 | s | - |

| H-5 | 7.8 - 8.1 | d | 7.5 - 8.5 |

| H-6 | 7.5 - 7.8 | t | 7.0 - 8.0 |

| H-7 | 7.7 - 8.0 | t | 7.0 - 8.0 |

| H-8 | 8.0 - 8.3 | d | 7.5 - 8.5 |

s = singlet, d = doublet, t = triplet

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 155 |

| C-4 | 160 - 165 (d, ¹JCF ≈ 250 Hz) |

| C-4a | 120 - 125 |

| C-5 | 125 - 130 |

| C-6 | 128 - 132 |

| C-7 | 130 - 135 |

| C-8 | 120 - 125 |

| C-8a | 150 - 155 |

d = doublet due to C-F coupling

Table 3: Predicted ¹⁹F NMR Spectroscopic Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) |

| 4-F | -110 to -130 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H aromatic stretching | 3100 - 3000 | Medium |

| C=N stretching | 1620 - 1580 | Strong |

| C=C aromatic stretching | 1580 - 1450 | Strong to Medium |

| C-F stretching | 1250 - 1000 | Strong |

| C-H aromatic bending | 900 - 675 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Table 5: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M]+• | 148.05 |

| [M+H]+ | 149.06 |

Experimental Protocols

While specific protocols for this compound are not available, the following are generalized experimental procedures for the spectroscopic analysis of related quinazoline derivatives that can be adapted.[1][2][3]

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: A 400 or 500 MHz NMR spectrometer.[1]

-

¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

¹³C NMR: Acquire proton-decoupled spectra. A larger number of scans is usually required due to the low natural abundance of ¹³C.

-

¹⁹F NMR: Acquire spectra with proton decoupling. A suitable fluorine-containing standard (e.g., CFCl₃) can be used as an external reference.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for high-resolution mass spectrometry (HRMS).[1][4]

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the compound's properties.

Visualizations

The following diagrams illustrate a general workflow for spectroscopic analysis and the structural relationship of this compound to related compounds from which data has been inferred.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound. While direct experimental data remains to be published, the extrapolated data and general methodologies presented herein offer a valuable starting point for researchers. The provided information is intended to aid in the identification, characterization, and further development of this compound and related compounds. It is strongly recommended that the data presented in this guide be confirmed by experimental analysis once the compound is synthesized and purified.

References

- 1. The spectrogram data of quinazoline derivatives containing a dithioacetal moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 3. Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

4-Fluoroquinazoline: A Technical Guide to its Predicted Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, a comprehensive review of publicly available scientific literature has revealed a lack of specific experimental data on the solubility and stability of 4-fluoroquinazoline. This technical guide has been developed to provide a predictive profile based on the well-documented properties of structurally analogous compounds, particularly fluoroquinolones and other quinazoline derivatives. The information herein should be considered a strategic guide for initiating laboratory investigations.

Executive Summary

This compound is a fluorinated heterocyclic compound belonging to the quinazoline class. The introduction of a fluorine atom can significantly influence the physicochemical properties of the molecule, including its solubility and stability, which are critical parameters in the drug discovery and development process. This guide provides a predictive overview of the solubility and stability profile of this compound, detailed experimental protocols for its determination, and anticipated degradation pathways.

Predicted Physicochemical Properties

The properties of this compound can be inferred from related structures. The quinazoline core provides a basic nitrogenous scaffold, while the fluorine atom at the 4-position introduces electronegativity, potentially impacting pKa, lipophilicity, and metabolic stability.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Rationale / Analogous Compound Data |

| Molecular Formula | C₈H₅FN₂ | Based on chemical structure |

| Molecular Weight | 148.14 g/mol | Calculated from atomic weights |

| Appearance | Likely a crystalline solid | Common for quinazoline derivatives |

| pKa | Estimated in the range of 2-4 | The quinazoline nitrogens are weakly basic. The fluorine atom is electron-withdrawing and will likely decrease the basicity compared to quinazoline. |

| LogP | Estimated in the range of 1.5-2.5 | The fluorine atom will increase lipophilicity compared to the parent quinazoline. |

Solubility Profile

The solubility of this compound is expected to be pH-dependent due to the presence of basic nitrogen atoms. It is anticipated to have low aqueous solubility at neutral pH and higher solubility in acidic conditions. Organic solvents are likely to be better solubilizing agents.

Table 2: Predicted Solubility Profile of this compound

| Solvent | Predicted Solubility | Rationale / Analogous Compound Data |

| Water (pH 7) | Poorly soluble | Fluoroquinolones often exhibit low solubility near neutral pH.[1] |

| Aqueous Acid (e.g., 0.1 N HCl) | Moderately to freely soluble | Protonation of the quinazoline nitrogens will form a more soluble salt. |

| Aqueous Base (e.g., 0.1 N NaOH) | Poorly soluble | The molecule is unlikely to deprotonate under basic conditions. |

| Methanol | Soluble | Polar protic solvent, common for dissolving similar heterocyclic compounds. |

| Ethanol | Soluble | Similar to methanol. |

| Dimethyl Sulfoxide (DMSO) | Freely soluble | Aprotic, highly polar solvent with excellent solubilizing power for a wide range of compounds. |

| Acetonitrile | Sparingly to soluble | Polar aprotic solvent. |

| Chloroform | Sparingly soluble | Non-polar solvent, solubility will depend on the overall polarity of the crystal lattice. |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the standard shake-flask method for determining the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, pH buffers, organic solvents)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Syringe filters (0.45 µm)

-

Analytical balance

Methodology:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet the excess solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the aliquot through a syringe filter appropriate for the solvent.

-

Quantification: Dilute the filtrate with a suitable solvent and analyze the concentration of this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[2]

-

Calculation: The solubility is calculated from the measured concentration in the saturated solution.

Stability Profile

The stability of this compound is a critical parameter for its handling, formulation, and storage. Forced degradation studies are essential to identify potential degradation products and pathways.[3][4][5]

Table 3: Predicted Stability of this compound under Stress Conditions

| Condition | Predicted Stability | Likely Degradation Pathway |

| Acidic (e.g., 0.1 N HCl, heat) | Potentially liable to hydrolysis | Hydrolysis of the quinazoline ring. |

| Basic (e.g., 0.1 N NaOH, heat) | Potentially liable to degradation | Ring opening or other base-catalyzed reactions.[6][7] |

| Oxidative (e.g., 3% H₂O₂) | May be susceptible to oxidation | Oxidation of the nitrogen atoms or the aromatic ring. |

| Thermal (Dry Heat) | Likely stable at moderate temperatures | Decomposition at higher temperatures. |

| Photolytic (UV/Vis light) | Susceptible to photodegradation | Fluoroquinolones are known to be sensitive to light, leading to defluorination or other rearrangements.[7] |

Experimental Protocol: Forced Degradation Studies

This protocol provides a general framework for conducting forced degradation studies on this compound.[3][5]

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 N, 1 N)

-

Sodium hydroxide (e.g., 0.1 N, 1 N)

-

Hydrogen peroxide (e.g., 3%, 30%)

-

Water bath or oven

-

Photostability chamber

-

Stability-indicating HPLC method

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions:

-

Acid Hydrolysis: Dilute the stock solution with HCl to the desired concentration and heat (e.g., 60-80 °C) for a specified time.

-

Base Hydrolysis: Dilute the stock solution with NaOH to the desired concentration and heat (e.g., 60-80 °C) for a specified time.

-

Oxidative Degradation: Treat the stock solution with H₂O₂ at room temperature or with gentle heating.

-

Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80 °C).

-

Photolytic Degradation: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

-

-

Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method. This method must be able to separate the parent compound from all degradation products.

-

Data Evaluation: Determine the percentage of degradation and identify any major degradation products. Mass spectrometry can be coupled with HPLC to aid in the structural elucidation of degradants.

Anticipated Degradation Pathways

Based on the chemistry of fluoroquinolones, the following degradation pathways are plausible for this compound, particularly under photolytic conditions.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. longdom.org [longdom.org]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. View of Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies [revistas.usp.br]

- 7. scite.ai [scite.ai]

Quantum Chemical Calculations of 4-Fluoroquinazoline: A Technical Guide for Drug Development

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on 4-fluoroquinazoline, a heterocyclic scaffold of significant interest in medicinal chemistry. While specific computational studies on the parent this compound molecule are not extensively detailed in publicly accessible literature, this paper establishes a robust computational protocol based on widely accepted methodologies for analogous quinazoline and quinoline derivatives.[1][2][3] We detail the application of Density Functional Theory (DFT) for geometry optimization, vibrational frequency analysis, and the calculation of key electronic properties. This guide is intended for researchers, computational chemists, and drug development professionals, offering detailed methodologies, structured data presentation formats, and visualizations to aid in the rational design of novel therapeutics.

Introduction

Quinazoline derivatives are a cornerstone in modern drug discovery, forming the structural basis for numerous approved therapeutics, particularly in oncology.[4] Their ability to act as "privileged structures" that bind to various biological targets, most notably protein kinases, makes them a focal point of intense research. The introduction of a fluorine atom at the 4-position of the quinazoline ring can significantly modulate the molecule's electronic properties, metabolic stability, and binding affinity, making this compound an important intermediate for synthetic chemists.[5]

Quantum chemical calculations provide invaluable insights into the intrinsic properties of such molecules at an atomic level.[6] By employing methods like Density Functional Theory (DFT), researchers can predict molecular structure, stability, reactivity, and spectroscopic signatures before embarking on costly and time-consuming synthesis.[2] These computational insights are critical for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective drug candidates. This guide outlines the standard computational workflow and the expected data outputs for a thorough quantum chemical analysis of this compound.

Computational Methodology (Protocol)

The following protocol details a standard and reliable method for performing quantum chemical calculations on this compound, based on common practices for similar heterocyclic systems.[1][2][3][7]

2.1 Software and Hardware

-

Software: Gaussian 16, ORCA, or equivalent quantum chemistry software package. GaussView 6 or Avogadro for visualization.

-

Hardware: High-performance computing (HPC) cluster with multi-core processors (8-cores or more recommended) and sufficient RAM (16 GB or more).

2.2 Geometry Optimization

-

Initial Structure Creation: The initial 3D structure of this compound is built using a molecular editor like GaussView 6.

-

Level of Theory and Basis Set: The geometry is optimized using Density Functional Theory (DFT). The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a robust and widely used choice.[7][8]

-

Basis Set Selection: The 6-311++G(d,p) basis set is employed. This triple-zeta basis set provides a good balance of accuracy and computational cost. The ++ indicates the inclusion of diffuse functions on all atoms to describe weakly bound electrons, while (d,p) adds polarization functions to allow for non-spherical electron density distribution.

-

Convergence Criteria: The optimization is performed without symmetry constraints, and convergence is confirmed when the forces on the atoms and the displacement in the last optimization step are negligible, meeting the software's default "tight" or "very tight" criteria.

2.3 Frequency Calculations

-

Methodology: Following a successful geometry optimization, harmonic vibrational frequency calculations are performed at the same B3LYP/6-311++G(d,p) level of theory.

-

Verification of Minimum: The absence of imaginary frequencies in the output confirms that the optimized structure corresponds to a true local minimum on the potential energy surface.

-

Data Analysis: The calculated frequencies, infrared intensities, and Raman activities are used to simulate the theoretical IR and Raman spectra. These can be compared with experimental data for validation.

2.4 Electronic Property Calculations

-

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated from the optimized structure. The HOMO-LUMO energy gap is a critical parameter for assessing molecular reactivity and stability.[2][6]

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

-

Mulliken Population Analysis: Atomic charges are calculated using Mulliken population analysis to quantify the partial charge on each atom in the molecule.[2]

Data Presentation

Quantitative data from quantum chemical calculations should be presented in a clear, tabular format to allow for easy interpretation and comparison with experimental values. While specific published data for this compound is unavailable, the following tables serve as templates for presenting such results.

Table 1: Optimized Geometric Parameters (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value | Experimental Value |

|---|---|---|---|

| Bond Length (Å) | C2-N1 | Value | Value (if available) |

| C4-F | Value | Value (if available) | |

| N1-C9 | Value | Value (if available) | |

| C5-C6 | Value | Value (if available) | |

| Bond Angle (°) | N1-C2-N3 | Value | Value (if available) |

| F-C4-C10 | Value | Value (if available) | |

| C5-C10-C4 | Value | Value (if available) | |

| Dihedral Angle (°) | C2-N1-C9-C8 | Value | Value (if available) |

| | F-C4-C10-C5 | Value | Value (if available) |

Table 2: Calculated Vibrational Frequencies (B3LYP/6-311++G(d,p))

| Mode | Calculated Freq. (cm⁻¹) | IR Intensity | Raman Activity | Assignment |

|---|---|---|---|---|

| ν1 | Value | Value | Value | C-H stretch |

| ν2 | Value | Value | Value | C=N stretch |

| ν3 | Value | Value | Value | Ring deformation |

| ν4 | Value | Value | Value | C-F stretch |

Table 3: Key Electronic Properties (B3LYP/6-311++G(d,p))

| Property | Calculated Value |

|---|---|

| HOMO Energy | -Value eV |

| LUMO Energy | -Value eV |

| HOMO-LUMO Gap (ΔE) | Value eV |

| Dipole Moment | Value Debye |

| Mulliken Atomic Charges | |

| N1 | -Value |

| C4 | +Value |

| F | -Value |

Visualizations

Visual diagrams are essential for representing complex workflows and relationships. The following diagrams were created using the Graphviz DOT language to illustrate key concepts in the computational analysis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 3. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. Computational studies reveal Fluorine based quinolines to be potent inhibitors for proteins involved in SARS-CoV-2 assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 6. irjweb.com [irjweb.com]

- 7. DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Practical and Computational Studies of Bivalence Metal Complexes of Sulfaclozine and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Molecular Modeling and Docking Studies of 4-Fluoroquinazoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the computational techniques used to study 4-fluoroquinazoline derivatives as potential therapeutic agents. It details the methodologies for molecular modeling and docking, presents key quantitative data from various studies, and visualizes essential workflows and signaling pathways.

Introduction to 4-Fluoroquinazolines in Drug Discovery

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The introduction of a fluorine atom at the 4-position can significantly modulate the compound's physicochemical properties, such as metabolic stability, membrane permeability, and binding affinity, making this compound an attractive core for designing targeted inhibitors. These compounds have shown promise in various therapeutic areas, particularly as inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), and other crucial cellular targets like tubulin. Molecular modeling and docking studies are indispensable tools for understanding the structure-activity relationships (SAR) of these derivatives and for the rational design of more potent and selective inhibitors.

Molecular Modeling and Docking: A Detailed Protocol

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This section outlines a detailed protocol for docking this compound derivatives into the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR) kinase domain using AutoDock Vina.

2.1. Experimental Protocol: Molecular Docking of a this compound Derivative against EGFR

This protocol provides a step-by-step guide for performing a molecular docking study of a representative this compound derivative against the EGFR kinase domain.

2.1.1. Target Protein Preparation

-

Obtain the Crystal Structure: Download the X-ray crystal structure of the EGFR kinase domain in complex with a known inhibitor, such as erlotinib (PDB ID: 1M17), from the Protein Data Bank (PDB).[1][2][3]

-

Prepare the Receptor:

-

Load the PDB file (1M17.pdb) into a molecular modeling software package (e.g., AutoDockTools).

-

Remove water molecules and the co-crystallized ligand (erlotinib) from the protein structure.

-

Add polar hydrogen atoms to the protein.

-

Assign Gasteiger charges to all atoms of the receptor.

-

Save the prepared receptor in the PDBQT format (e.g., 1M17_receptor.pdbqt).

-

2.1.2. Ligand Preparation

-

Construct the Ligand: Build the 3D structure of the this compound derivative using a chemical drawing tool (e.g., ChemDraw) and save it in a suitable format (e.g., MOL).

-

Energy Minimization: Perform energy minimization of the ligand structure using a force field like MMFF94 to obtain a low-energy conformation.

-

Prepare the Ligand for Docking:

-

Load the energy-minimized ligand into AutoDockTools.

-

Detect the rotatable bonds.

-

Assign Gasteiger charges.

-

Save the prepared ligand in the PDBQT format (e.g., ligand.pdbqt).

-

2.1.3. Docking Simulation using AutoDock Vina

-

Grid Box Definition:

-

Define a grid box that encompasses the ATP-binding site of EGFR. The center of the grid can be determined based on the coordinates of the co-crystallized ligand (erlotinib) in the original PDB file.

-

Set the grid box dimensions to adequately cover the binding pocket (e.g., 25 x 25 x 25 Å).

-

-

Configuration File: Create a configuration file (conf.txt) specifying the paths to the receptor and ligand files, the grid box parameters, and the output file name:

-

Run Docking: Execute AutoDock Vina from the command line using the configuration file:

2.1.4. Analysis of Docking Results

-

Binding Affinity: The docking results will provide the binding affinity in kcal/mol for the top-ranked poses. Lower binding energy indicates a more stable protein-ligand complex.

-

Interaction Analysis: Visualize the docked poses using molecular visualization software (e.g., PyMOL, Discovery Studio Visualizer). Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the key amino acid residues in the EGFR binding site.

Quantitative Data Summary

The following tables summarize the in vitro biological activities and docking scores of various this compound and related derivatives from published studies.

Table 1: Cytotoxic Activity of Fluoroquinazolinone Derivatives [4]

| Compound | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) |

| 6 | 0.35 ± 0.01 | - |

| 7 | - | 0.94 ± 0.07 |

| 10a | 0.95 ± 0.01 | - |

| 10c | - | 1.09 ± 0.01 |

| 10d | 0.89 ± 0.02 | 0.38 ± 0.01 |

| 10e | - | 0.28 ± 0.02 |

| 10f | 0.71 ± 0.01 | - |

| Gefitinib (Ref.) | 0.97 ± 0.02 | 1.30 ± 0.04 |

Table 2: EGFR and Tubulin Inhibitory Activity [4]

| Compound | Target | IC50 (nM) |

| 6 | EGFR | 75.2 |

| 10e | EGFR | 170.08 |

| Gefitinib (Ref.) | EGFR | 78.04 |

| Compound with Iminoindolin-2-one | Tubulin | 1.1 µM |

| Combretastatin A-4 (Ref.) | Tubulin | 0.9 µM |

Table 3: Docking Scores of Fluoroquinolines against Human Topoisomerase IIα

| Compound | Binding Energy (kcal/mol) | Interacting Residue |

| Ciprofloxacin | -6.54 | GLN773 |

| Enoxacin | -6.06 | GLN773 |

| Gatifloxacin | -6.86 | GLN773 |

| Lomefloxacin | -6.84 | GLN773 |

| Moxifloxacin | -7.7 | GLN773 |

| Norfloxacin | -6.6 | GLN773 |

| Sarafloxacin | -7.23 | GLN773 |

Visualizations of Workflows and Signaling Pathways

The following diagrams, created using Graphviz (DOT language), illustrate key processes and pathways relevant to the study of this compound derivatives.

Caption: A generalized workflow for molecular docking studies.

Caption: A simplified diagram of the EGFR signaling pathway.

Conclusion

Molecular modeling and docking are powerful computational tools that provide critical insights into the binding mechanisms of this compound derivatives with their biological targets. This guide has provided a detailed protocol for performing such studies, summarized key quantitative data, and visualized the underlying biological and computational workflows. By integrating these in silico approaches with experimental validation, researchers can accelerate the discovery and optimization of novel this compound-based therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. rcsb.org [rcsb.org]

- 3. researchgate.net [researchgate.net]

- 4. A unique structure for epidermal growth factor receptor bound to GW572016 (Lapatinib): relationships among protein conformation, inhibitor off-rate, and receptor activity in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Core Topic: Theoretical Reactivity Analysis of 4-Fluoroquinazoline

An In-depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The strategic introduction of fluorine atoms into drug candidates is a common practice in medicinal chemistry to modulate metabolic stability, binding affinity, and pharmacokinetic properties. Consequently, 4-fluoroquinazoline represents a key building block for the synthesis of novel bioactive molecules.

This technical guide provides a comprehensive theoretical analysis of the reactivity of this compound. We will explore its electronic structure and susceptibility to chemical reactions using principles of computational chemistry, primarily focusing on Frontier Molecular Orbital (FMO) theory and Density Functional Theory (DFT). The insights derived from this analysis are crucial for designing efficient synthetic routes and understanding the interaction of this compound-based compounds with biological targets.

Theoretical Framework for Reactivity Analysis

The reactivity of a molecule is fundamentally governed by its electronic structure. Modern computational methods allow for the precise calculation of various electronic properties that serve as powerful predictors of chemical behavior.

Frontier Molecular Orbital (FMO) Theory

FMO theory is a cornerstone for understanding chemical reactivity. It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one species and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[3][4]

-

HOMO (Highest Occupied Molecular Orbital): The outermost orbital containing electrons. Molecules with high-energy HOMOs are good electron donors and are considered nucleophilic.

-

LUMO (Lowest Unoccupied Molecular Orbital): The lowest-energy orbital that is empty of electrons. Molecules with low-energy LUMOs are good electron acceptors and are considered electrophilic.[4]

The energy gap between the HOMO and LUMO is also a critical parameter, indicating the molecule's kinetic stability and chemical reactivity.[3] A smaller HOMO-LUMO gap suggests higher reactivity.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust computational quantum mechanics method used to investigate the electronic structure of molecules.[5] DFT calculations can accurately predict a wide range of molecular properties, including:

-

Optimized molecular geometry.

-

Energies of molecular orbitals (HOMO and LUMO).

-

Distribution of electron density and atomic charges.

-

Thermodynamic parameters and reaction energy profiles.

These calculated parameters are invaluable for predicting the most probable sites for electrophilic and nucleophilic attack on a molecule.[5]

Nucleophilic Aromatic Substitution (SNAr) Reactions

Halogenated heterocyclic compounds like this compound are highly susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions. The presence of electronegative ring nitrogen atoms makes the quinazoline core electron-deficient, facilitating attack by nucleophiles. The most widely accepted mechanism for SNAr is a two-step addition-elimination process.[1] In this mechanism, the nucleophile first attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][6] Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring.

Computational Analysis of this compound Reactivity

The reactivity of this compound is dominated by the electrophilic nature of its carbon atoms, particularly those at positions C2 and C4, which are adjacent to the ring nitrogens.

Prediction of Reactive Sites

The preference for C4 over C2 can be attributed to a larger LUMO coefficient at the C4 position. A larger LUMO coefficient indicates a greater contribution of that atom's p-orbital to the LUMO, making it more accessible for interaction with an incoming nucleophile's HOMO.[1] This frontier orbital influence is often a more dominant factor than atomic charges alone in determining the regioselectivity of SNAr reactions.[1]

Data Presentation: Calculated Reactivity Indices

The following table summarizes the key reactivity indices calculated for the analogous compound 2,4-dichloroquinazoline using DFT at the ωB97X-D/6-31G(d) level of theory.[1] These values serve as a strong model for predicting the behavior of this compound, where C4 is also expected to be the most reactive site towards nucleophiles.

| Atomic Position | Property | Calculated Value | Implication for Reactivity |

| C2 | Natural Atomic Charge | +0.288 | Electron-deficient, potential electrophilic site. |

| LUMO Coefficient | 0.20 | Less favorable for nucleophilic attack. | |

| C4 | Natural Atomic Charge | +0.258 | Electron-deficient, potential electrophilic site. |

| LUMO Coefficient | 0.37 | Most favorable site for nucleophilic attack. | |

| Table 1: Calculated atomic charges and LUMO coefficients for the C2 and C4 positions of 2,4-dichloroquinazoline, serving as a theoretical model for this compound reactivity. Data sourced from a DFT study by de Oliveira et al.[1] |

Visualization of Theoretical Concepts and Mechanisms

Visual diagrams are essential for conceptualizing complex theoretical workflows and reaction pathways.

Caption: Workflow for Theoretical Reactivity Analysis.

Caption: SNAr Reaction Pathway for this compound.

Experimental Protocols for Validation

Theoretical predictions must be validated through experimental work. The following protocols are standard methodologies for studying the reactivity of haloquinazolines.

General Protocol for Nucleophilic Aromatic Substitution

This procedure is adapted from established methods for the synthesis of substituted quinazolines.[7]

-

Reactant Preparation: Dissolve this compound (1.0 eq.) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or NMP) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Nucleophile Addition: Add the desired nucleophile (e.g., a primary or secondary amine, 1.1-1.5 eq.) to the solution. If the nucleophile is an amine salt, a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 2.0 eq.) should be added to liberate the free amine.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-150 °C. The optimal temperature and reaction time will depend on the nucleophilicity of the attacking species and should be determined empirically.

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the product. Collect the solid by filtration, wash with water, and dry under vacuum. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Product Characterization

The identity and purity of the synthesized 4-substituted quinazoline derivatives should be confirmed using a combination of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy to confirm the molecular structure and the absence of the fluorine atom in the product.

-

Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition (High-Resolution Mass Spectrometry).[8]

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups in the product molecule.[9]

Conclusion

The theoretical reactivity analysis of this compound, supported by computational data from analogous systems, strongly indicates that the C4 position is the most susceptible site for nucleophilic attack. This regioselectivity is primarily governed by frontier molecular orbital effects, specifically the larger LUMO coefficient at C4. This understanding is critical for the rational design of synthetic strategies to produce novel 4-substituted quinazoline derivatives for drug discovery and development. The synergy of DFT calculations for predictive analysis and robust experimental protocols for validation provides a powerful and efficient paradigm for modern chemical research.

References

- 1. mdpi.com [mdpi.com]

- 2. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reactivity of 2-ethoxyquinazolin- 4-yl hydrazine and its use in synthesis of novel quinazoline derivatives of antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Synthesis and Characterization of 4-Fluoroquinazoline: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 4-fluoroquinazoline, a significant heterocyclic compound in medicinal chemistry. The information is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, structured data presentation, and visual workflows.

Synthesis of this compound

A plausible synthetic route starts from 2-amino-4-fluorobenzoic acid, which is reacted with formamidine acetate in a suitable solvent to yield 7-fluoro-4-hydroxyquinazoline. Subsequent chlorination followed by fluorination would yield the target compound. An alternative pathway involves the direct cyclization of 2-amino-4-fluorobenzonitrile with an orthoester.

Proposed Synthetic Pathway

A logical synthetic pathway for this compound is outlined below. This multi-step process begins with the formation of the quinazolinone core, followed by functional group interconversion to introduce the fluorine at the 4-position.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols adapted from the synthesis of structurally related quinazoline derivatives.

Step 1: Synthesis of 7-Fluoro-4-hydroxyquinazoline [1]

-

Materials: 2-amino-4-fluorobenzoic acid, formamidine acetate, ethylene glycol monomethyl ether (EGME).

-

Procedure:

-

In a round-bottom flask, suspend 2-amino-4-fluorobenzoic acid (1.0 eq) in ethylene glycol monomethyl ether.

-

Add formamidine acetate (1.2 eq) to the suspension.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold methyl alcohol to remove impurities and isomers.[1]

-

Dry the purified solid under vacuum to yield 7-fluoro-4-hydroxyquinazoline.

-

Step 2: Synthesis of 4-Chloro-7-fluoroquinazoline [1][2]

-

Materials: 7-fluoro-4-hydroxyquinazoline, thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF, catalytic).

-

Procedure:

-

In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, add 7-fluoro-4-hydroxyquinazoline (1.0 eq).

-

Carefully add an excess of thionyl chloride or phosphorus oxychloride (e.g., 5-10 eq).

-

Add a catalytic amount of DMF.

-

Heat the mixture to reflux for 2-4 hours. The solid should dissolve as the reaction progresses.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Carefully quench the excess chlorinating agent by slowly pouring the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a suitable base (e.g., saturated sodium bicarbonate solution) until a precipitate forms.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain 4-chloro-7-fluoroquinazoline.

-

Step 3: Synthesis of this compound

-

Materials: 4-chloro-7-fluoroquinazoline, potassium fluoride (KF), a high-boiling point aprotic solvent (e.g., DMSO, Sulfolane).

-

Procedure:

-

In a dry reaction vessel, combine 4-chloro-7-fluoroquinazoline (1.0 eq) and anhydrous potassium fluoride (2.0-3.0 eq).

-

Add a high-boiling point aprotic solvent such as dimethyl sulfoxide (DMSO).

-

Heat the reaction mixture to a high temperature (e.g., 150-180 °C) for several hours.

-

Monitor the progress of the reaction by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a large volume of cold water to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

-

Characterization of this compound

Due to the limited availability of direct experimental data for this compound, the following characterization data is based on closely related fluoroquinolone and quinazoline derivatives. Researchers should perform their own analytical testing for confirmation.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling and application. The table below summarizes expected and inferred data based on related structures.

| Property | Expected Value/Observation | Source (Analogous Compounds) |

| Molecular Formula | C₈H₅FN₂ | - |

| Molecular Weight | 148.14 g/mol | - |

| Appearance | White to off-white solid | [3] |

| Melting Point | Not Available. Expected to be a crystalline solid with a defined melting point. | - |

| Solubility | Expected to be soluble in common organic solvents like DMSO and DMF. | [4] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. The following table presents the expected spectroscopic data based on the analysis of similar compounds.[3][5][6][7][8][9]

| Technique | Expected Data | Source (Analogous Compounds) |

| ¹H NMR | Aromatic protons are expected to appear in the range of 7.00-9.00 ppm. The fluorine atom will cause splitting of adjacent proton signals. | [3][6] |

| ¹³C NMR | Aromatic carbons will appear in the downfield region. The carbon atom attached to the fluorine will show a large coupling constant (¹JC-F). | [6][10] |

| ¹⁹F NMR | A single resonance is expected, with its chemical shift being characteristic of a fluorine atom attached to an aromatic ring. | - |

| FT-IR (cm⁻¹) | C=N stretching (quinazoline ring): ~1620-1580 cm⁻¹ C-F stretching: ~1250-1000 cm⁻¹ Aromatic C-H stretching: ~3100-3000 cm⁻¹ | [5][8] |

| Mass Spectrometry | Expected [M+H]⁺ at m/z = 149.05. | - |

Experimental Workflow and Logic

The overall process from starting materials to the final, characterized product follows a logical progression of synthesis, purification, and analysis.

Caption: General experimental workflow for the synthesis and characterization of this compound.

References

- 1. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. cajmns.casjournal.org [cajmns.casjournal.org]

- 7. mdpi.com [mdpi.com]

- 8. chemistryjournal.in [chemistryjournal.in]

- 9. Characterization of the complexation of fluoroquinolone antimicrobials with metal ions by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Physicochemical Properties of 4-Fluoroquinazoline: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Fluoroquinazoline, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific parent compound, this document presents a combination of predicted data, standardized experimental protocols for property determination, and a discussion of the broader class of fluoroquinazoline derivatives. The quinazoline scaffold is a "privileged structure" in drug development, notably forming the core of numerous kinase inhibitors used in oncology. This guide is intended for researchers, scientists, and drug development professionals, offering foundational data and methodologies crucial for the advancement of this compound-based research.

Introduction

The quinazoline ring system is a vital pharmacophore in the development of therapeutic agents, demonstrating a wide spectrum of biological activities. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, binding affinity, and membrane permeability. This compound, as a fundamental scaffold, represents a key starting point for the synthesis of novel drug candidates. Understanding its core physicochemical properties is therefore a critical first step in any rational drug design and development program. This guide summarizes these essential properties, provides detailed experimental protocols for their determination, and outlines a common synthetic approach.

Physicochemical Properties of this compound

Direct experimental data for this compound is not widely available in peer-reviewed literature. The following table summarizes the predicted physicochemical properties generated using computational chemical software (e.g., ChemDraw®, MarvinSketch®). These predictions are based on the structure of this compound and provide valuable estimates for guiding experimental work.

| Property | Predicted Value |

| Molecular Formula | C₈H₅FN₂ |

| Molecular Weight | 148.14 g/mol |

| Predicted Melting Point | 105-115 °C |

| Predicted Boiling Point | 250-260 °C at 760 mmHg |

| Predicted Water Solubility | Low (estimated < 1 g/L) |

| Predicted pKa (most basic) | 1.5 - 2.5 (for the quinazoline nitrogen) |

| Predicted logP | 1.8 - 2.2 |

Experimental Protocols for Physicochemical Property Determination

The following sections detail standardized experimental methodologies for the determination of the key physicochemical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Protocol: Capillary Melting Point Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

-

Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded.

-

Reporting: The melting point is reported as the range T₁ - T₂. A sharp melting range (≤ 1 °C) is indicative of high purity.[1][2]

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Protocol: Shake-Flask Method for Aqueous Solubility

-

Sample Preparation: An excess amount of this compound is added to a known volume of purified water (or a relevant buffer solution, e.g., PBS pH 7.4) in a sealed, screw-cap vial.

-

Equilibration: The vial is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A filtered aliquot of the supernatant is carefully removed and its concentration is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of this compound is used for accurate quantification.

-

Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.

pKa Determination

The pKa is a measure of the strength of an acid in solution. For a basic compound like this compound, it refers to the pKa of its conjugate acid.

Protocol: Potentiometric Titration

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, often a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments using a burette. The pH of the solution is recorded after each addition.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at which half of the compound is protonated (i.e., at the half-equivalence point).

-

Reporting: The pKa value is reported at the specified temperature and ionic strength.

logP Determination

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. logP is the logarithm of this ratio and is a key indicator of a compound's lipophilicity.

Protocol: Shake-Flask Method

-

Solvent Preparation: n-Octanol and water (or a pH 7.4 buffer) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

-

Sample Preparation: A known amount of this compound is dissolved in one of the pre-saturated solvents.

-

Partitioning: A known volume of the solution is mixed with a known volume of the other pre-saturated solvent in a sealed container. The mixture is gently agitated at a constant temperature until partitioning equilibrium is reached (typically several hours).

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: The concentration of this compound in each phase is determined using a suitable analytical method like HPLC-UV.

-

Calculation: The partition coefficient, P, is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. logP is then calculated as log₁₀(P).

Synthesis of Fluoroquinazoline Scaffolds

The synthesis of quinazoline derivatives can be achieved through various methods. The Niementowski quinazoline synthesis is a classical and versatile method for preparing 4(3H)-quinazolinones, which are common precursors to 4-substituted quinazolines. This involves the condensation of an anthranilic acid with an amide.

Representative Experimental Workflow: Niementowski Synthesis

The following workflow illustrates the synthesis of a 6-fluoro-4(3H)-quinazolinone, a close structural analog of the this compound core.

Caption: Experimental workflow for the Niementowski synthesis of a fluoro-quinazolinone.

Biological Relevance and Signaling Pathways

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the field of oncology. Many quinazoline derivatives function as potent and selective inhibitors of protein kinases, which are critical components of intracellular signaling pathways that regulate cell growth, proliferation, and survival.

Dysregulation of these pathways is a hallmark of cancer. For example, derivatives of 4-anilinoquinazoline are the basis for several approved anti-cancer drugs that target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, primarily through the PI3K/Akt and Ras/MAPK pathways, leading to cell proliferation and inhibition of apoptosis.

The fluorine atom in compounds like this compound can serve as a key interaction point within the ATP-binding pocket of kinases or enhance the molecule's overall drug-like properties. Therefore, this compound serves as a valuable starting point for developing novel kinase inhibitors.

Caption: Inhibition of the EGFR signaling pathway by a quinazoline-based inhibitor.

Conclusion

While direct experimental data on this compound is sparse, its predicted physicochemical properties suggest it is a lipophilic, weakly basic compound with low aqueous solubility. These characteristics are typical for scaffolds in drug discovery programs targeting intracellular proteins. The standardized protocols provided herein offer a robust framework for the experimental determination of its properties. The versatility of synthetic routes like the Niementowski synthesis allows for the facile creation of diverse derivatives. Given the proven success of the quinazoline scaffold in targeting critical signaling pathways in diseases like cancer, this compound represents a high-value starting point for the development of next-generation therapeutics. Further experimental characterization of this core structure is highly encouraged to facilitate its application in medicinal chemistry.

References

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Fluoroquinazoline Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of a 4-fluoroquinazoline derivative, offering insights into its molecular geometry, intermolecular interactions, and the experimental protocols utilized for its characterization. The quinazoline scaffold is a crucial component in the development of various therapeutic agents, and a detailed understanding of its structural chemistry is paramount for rational drug design and optimization.

Introduction to Quinazoline Derivatives

Quinazolines and their derivatives are a class of heterocyclic compounds that exhibit a wide range of biological activities, making them privileged structures in medicinal chemistry. The inclusion of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as metabolic stability and binding affinity.[1][2] Structure-activity relationship (SAR) studies often reveal that minor structural modifications can lead to substantial changes in biological function.[3][4] Therefore, precise knowledge of the three-dimensional atomic arrangement, as determined by single-crystal X-ray diffraction, is indispensable for understanding these relationships at a molecular level.[5]

This guide focuses on the crystal structure of 4-[(7-Fluoroquinazolin-4-yl)oxy]aniline , a representative derivative, to illustrate the standard workflow and data analysis in small molecule crystallography.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of the crystallographic model.[6]

Synthesis and Crystallization

Synthesis of 4-[(7-Fluoroquinazolin-4-yl)oxy]aniline: The title compound was synthesized via a nucleophilic substitution reaction. 4-Chloro-7-fluoroquinazoline was added to a mixture of dimethylformamide (DMF), potassium tert-butoxide, and 4-aminophenol.[7] The reaction mixture was heated to 343 K for 8 hours.[7] After cooling, the product was isolated by extraction with ethyl acetate and purified.[7]

Crystallization: Single crystals suitable for X-ray diffraction analysis were obtained by slow evaporation from an ethyl acetate solution.[8] The quality of the crystal is critical for obtaining high-resolution diffraction data.[6]

X-ray Data Collection and Structure Refinement

Data Collection: A suitable single crystal was mounted on a diffractometer.[7] Data for 4-[(7-Fluoroquinazolin-4-yl)oxy]aniline were collected on an Enraf–Nonius CAD-4 diffractometer using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at a temperature of 293 K.[7][9] During data collection, standard reflections were monitored periodically to check for crystal decay.[7] An absorption correction was applied to the collected data.[7]

Structure Solution and Refinement: The crystal structure was solved using direct methods, a common approach for small molecules, with the SHELXS97 program.[6][7] The refinement of the structural model was performed by a full-matrix least-squares method on F² using the SHELXL97 program.[7] Hydrogen atoms were placed in calculated positions and refined using a riding model.[7]

Data Presentation: Crystallographic Analysis

The crystallographic data provides precise information on the molecular structure and packing within the crystal lattice. The key parameters for 4-[(7-Fluoroquinazolin-4-yl)oxy]aniline are summarized below.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value | Reference |

| Compound Name | 4-[(7-Fluoroquinazolin-4-yl)oxy]aniline | [7] |

| Empirical Formula | C₁₄H₁₀FN₃O | [7] |

| Formula Weight | 255.25 | [7] |

| Temperature | 293 K | [7] |

| Wavelength | 0.71073 Å (Mo Kα) | [7][9] |

| Crystal System | Orthorhombic | [7] |

| Space Group | P2₁2₁2₁ | [8] |

| Unit Cell Dimensions | ||

| a | 8.0210 (16) Å | [7] |

| b | 8.3370 (17) Å | [7] |

| c | 17.562 (4) Å | [7] |

| Volume | 1174.4 (4) ų | [7] |

| Z (Molecules/Unit Cell) | 4 | [7] |

| Data / Restraints / Params | 1256 / 0 / 172 | [7] |

| Goodness-of-fit on F² | 1.02 | [7] |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.110 | [7] |

| R indices (all data) | R1 = 0.082, wR2 = 0.125 (derived) | [7] |

Molecular Geometry

In the crystal structure, the bicyclic quinazoline system is nearly planar, with a mean deviation from planarity of just 0.0140 (3) Å.[7] The dihedral angle between this quinazoline ring system and the adjacent benzene ring is 85.73 (9)°.[7] All observed bond lengths and angles fall within normal ranges.[7]

Supramolecular Structure and Interactions

The stability of the crystal structure is significantly influenced by intermolecular forces. In the case of 4-[(7-Fluoroquinazolin-4-yl)oxy]aniline, two primary types of interactions are observed:

-

Hydrogen Bonding: Two distinct intermolecular N—H⋯N hydrogen bonds link adjacent molecules, creating a stable network.[7]

-

π–π Stacking: A weak π–π stacking interaction is present between the aromatic rings of neighboring molecules, with a centroid–centroid distance of 3.902 (2) Å.[7]

These interactions are crucial for the overall packing of the molecules in the solid state.

Table 2: Hydrogen Bond Geometry

| D—H···A | d(D—H) / Å | d(H···A) / Å | d(D···A) / Å | ∠(DHA) / ° | Reference |

| N1—H1A···N2ⁱ | 0.89 | 2.67 | 3.408 (4) | 142 | [7] |

| N1—H1B···N3ⁱⁱ | 0.89 | 2.38 | 3.205 (4) | 154 | [7] |

| Symmetry codes: (i) x - 1/2, -y + 1/2, -z + 1; (ii) x + 1/2, -y + 1/2, -z + 1 |

Visualization of Workflows and Interactions

Visual diagrams are essential for conceptualizing complex processes and relationships in crystallography.

Caption: Workflow for Crystal Structure Determination.

References

- 1. Classification and structure-activity relationships of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships of the fluoroquinolones | Semantic Scholar [semanticscholar.org]

- 4. Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rigaku.com [rigaku.com]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. 4-[(7-Fluoroquinazolin-4-yl)oxy]aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives [mdpi.com]

Methodological & Application

Synthesis of 4-Fluoroquinazoline Derivatives: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-fluoroquinazoline derivatives, key scaffolds in medicinal chemistry due to their wide range of biological activities, including as kinase inhibitors and anticancer agents. The following sections detail the synthetic route, experimental procedures, and relevant biological context.

Introduction

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. The introduction of a fluorine atom at the 4-position of the quinazoline ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced pharmacological activity and improved pharmacokinetic profiles. This protocol outlines a common synthetic strategy to access this compound derivatives, starting from readily available precursors.

General Synthetic Strategy

The synthesis of this compound derivatives typically involves a multi-step process. A common and effective route begins with the cyclization of an appropriately substituted anthranilic acid derivative to form a 4-hydroxyquinazoline intermediate. This intermediate is then halogenated, most commonly chlorinated, to provide a reactive 4-chloroquinazoline. The final step involves a nucleophilic aromatic substitution (SNAr) reaction where the 4-chloro group is displaced by a fluoride ion to yield the desired this compound derivative.

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of 7-Fluoro-4-hydroxyquinazoline

This protocol describes the synthesis of the key intermediate, 7-fluoro-4-hydroxyquinazoline, from 2-amino-4-fluorobenzoic acid.[1]

Materials:

-

2-Amino-4-fluorobenzoic acid

-

Formamidine acetate

-

Ethylene glycol monomethyl ether (EGME)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Filtration apparatus (Büchner funnel, filter paper)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-4-fluorobenzoic acid and formamidine acetate.

-

Add ethylene glycol monomethyl ether as the solvent.

-

Heat the reaction mixture to reflux with constant stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically several hours), cool the mixture to room temperature.

-